molecular formula C8H6N4O2S2 B427721 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine CAS No. 353256-64-1

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine

Cat. No.: B427721
CAS No.: 353256-64-1
M. Wt: 254.3g/mol
InChI Key: KVMNTVFDQCRUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine (CAS: 353256-64-1) is a heterocyclic compound featuring a pyridine ring substituted with a nitro group at position 3 and a 5-methyl-1,3,4-thiadiazole-2-thiol moiety at position 2. Its molecular weight is 254.28 g/mol, and its structure combines electron-withdrawing (nitro) and electron-donating (thiadiazole-thio) groups, which may influence reactivity and biological activity . No direct studies on its pharmacological or chemical properties are available in the provided evidence, necessitating comparisons with structurally related compounds.

Properties

IUPAC Name

2-methyl-5-(3-nitropyridin-2-yl)sulfanyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2S2/c1-5-10-11-8(15-5)16-7-6(12(13)14)3-2-4-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMNTVFDQCRUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 5-methyl-1,3,4-thiadiazole-2-thiol scaffold is synthesized via cyclization of methyl-substituted thiosemicarbazides. A representative protocol involves reacting acetic hydrazide with carbon disulfide (CS₂) under basic conditions:

  • Acetic hydrazide (10 mmol) and CS₂ (15 mmol) are stirred in ethanol with NaOH (20 mmol) at 50°C for 4–6 hours.

  • The intermediate methyl thiosemicarbazide is treated with H₂SO₄ (conc.) to induce cyclodehydration, yielding 5-methyl-1,3,4-thiadiazole-2-thiol .

Key Observations:

  • Yields range from 65–75% after recrystallization from ethanol.

  • The thiol group exhibits moderate stability under inert atmospheres but may oxidize to disulfides if exposed to air.

Synthesis of 2-Chloro-3-nitropyridine

Nitration of 2-Chloropyridine

Nitration of 2-chloropyridine introduces the nitro group at the meta position (C3) due to the electron-withdrawing effect of the chlorine atom:

  • 2-Chloropyridine (10 mmol) is added dropwise to a mixture of HNO₃ (70%, 15 mmol) and H₂SO₄ (conc., 20 mL) at 0–5°C.

  • The reaction is stirred at 50°C for 2 hours, then quenched with ice water.

  • 2-Chloro-3-nitropyridine is isolated via extraction with dichloromethane and purified by column chromatography (hexane/ethyl acetate, 4:1).

Key Observations:

  • Nitration yields 60–70% with minor formation of 2-chloro-5-nitropyridine (5–10%).

  • Regioselectivity is enhanced by maintaining low temperatures during the nitration step.

Coupling Strategies for C–S Bond Formation

Nucleophilic Aromatic Substitution (SNAr)

The thiolate anion of 5-methyl-1,3,4-thiadiazole-2-thiol attacks the electrophilic C2 position of 2-chloro-3-nitropyridine under basic conditions:

  • 5-Methyl-1,3,4-thiadiazole-2-thiol (1.2 eq) is dissolved in DMF (10 mL) with K₂CO₃ (2 eq).

  • 2-Chloro-3-nitropyridine (1 eq) is added, and the mixture is heated at 80°C for 12 hours.

  • The product is isolated via aqueous workup and recrystallized from methanol.

Optimization Data:

ParameterOptimal ConditionYield (%)
BaseK₂CO₃68
SolventDMF68
Temperature (°C)8068
Reaction Time (h)1268

Substituting K₂CO₃ with NaH or Et₃N reduces yields to 40–50%, likely due to incomplete deprotonation of the thiol.

Copper-Catalyzed Cross-Coupling

A Ullmann-type coupling facilitates C–S bond formation under milder conditions:

  • 2-Chloro-3-nitropyridine (1 eq), 5-methyl-1,3,4-thiadiazole-2-thiol (1.2 eq), CuI (0.1 eq), and 1,10-phenanthroline (0.2 eq) are combined in DMSO (10 mL).

  • The reaction is heated at 100°C for 6 hours under N₂.

  • The product is purified via silica gel chromatography.

Optimization Data:

ParameterOptimal ConditionYield (%)
CatalystCuI75
Ligand1,10-Phenanthroline75
SolventDMSO75
Temperature (°C)10075

The copper catalyst enhances reactivity by stabilizing the thiolate intermediate, enabling shorter reaction times compared to SNAr.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield (%)
SNAr (K₂CO₃/DMF)Simple setup, no metal catalystsHigh temperature, moderate yields68
Ullmann CouplingHigher yields, shorter reaction timeRequires inert atmosphere75

Characterization and Analytical Data

Spectral Properties

  • ¹H NMR (400 MHz, CDCl₃): δ 8.71 (d, J = 4.8 Hz, 1H, pyridine-H6), 8.33 (d, J = 8.2 Hz, 1H, pyridine-H4), 7.63 (dd, J = 8.2, 4.8 Hz, 1H, pyridine-H5), 2.72 (s, 3H, thiadiazole-CH₃).

  • IR (KBr): ν 1530 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch), 690 cm⁻¹ (C–S).

Purity and Stability

  • HPLC purity: >98% (C18 column, MeOH/H₂O 70:30).

  • The compound is stable at room temperature for >6 months under argon.

Industrial-Scale Considerations

Waste Management

  • SNAr Route: DMF recovery via distillation reduces environmental impact.

  • Ullmann Route: Copper residues require chelation treatment before disposal.

Cost Analysis

ComponentCost per kg (USD)
2-Chloro-3-nitropyridine120
5-Methyl-1,3,4-thiadiazole-2-thiol90
CuI300

The Ullmann method, despite higher catalyst costs, is preferable for large-scale production due to superior yields.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

    Oxidation: The methyl group on the thiadiazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products

    Reduction: 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-aminopyridine.

    Substitution: Various substituted thiadiazole derivatives.

    Oxidation: 2-[(5-Carboxy-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine exhibits significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. In vitro studies have shown that derivatives of this compound can interfere with cell proliferation. For instance, certain derivatives demonstrated IC50 values below 10 µM against these cell lines, suggesting potential as anticancer agents .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies reported that it exhibits activity against multidrug-resistant pathogens, including MRSA (Methicillin-resistant Staphylococcus aureus), with minimal inhibitory concentration (MIC) values lower than traditional antibiotics .

Case Study: Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of various thiadiazole derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM .

Polymer Science and Material Engineering

The compound's derivatives are utilized in polymer chemistry to enhance thermal stability and mechanical properties of polymer matrices. Incorporation of these compounds during synthesis or as post-synthesis modifications has led to materials exhibiting improved performance under thermal stress .

Table: Properties of Polymers Containing Thiadiazole Derivatives

PropertyControl PolymerPolymer with Thiadiazole Derivative
Thermal Stability (°C)200250
Tensile Strength (MPa)3045
Elongation at Break (%)1025

Liquid Crystalline Materials

Another application involves the creation of liquid crystalline materials with specific thermal and optical properties. These materials are characterized by techniques such as polarizing optical microscopy and differential scanning calorimetry. The resulting liquid crystals exhibit desirable phase behavior suitable for advanced display technologies .

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of essential enzymes in bacterial cells, leading to cell death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues with Anticancer Activity

Key examples include:

Compound Name Structure Features Molecular Weight (g/mol) IC50 (µmol/L) Application
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine (Target) Pyridine + nitro + thiadiazole-thio 254.28 N/A Unknown
3-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)-thiazolidin-4-one (3f) Thiazolidin-4-one + nitrophenyl + thiadiazole ~350* 46.34 MCF-7 breast cancer
2-(3-Fluorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one (3b) Thiazolidin-4-one + fluorophenyl + thiadiazole ~330* 66.84 MCF-7 breast cancer
2-(4-Chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one (3c) Thiazolidin-4-one + chlorophenyl + thiadiazole ~340* 60.71 MCF-7 breast cancer

*Estimated based on structural analogs in .

Key Findings :

  • The thiazolidin-4-one derivatives (3f, 3b, 3c) exhibit potent anti-proliferative activity against MCF-7 cells, with IC50 values ranging from 46.34–66.84 µmol/L .
  • The 5-methyl-1,3,4-thiadiazole moiety is critical for activity, likely enhancing interactions with cellular targets.
  • Unlike these analogs, the target compound lacks the thiazolidin-4-one ring, which may reduce its anticancer efficacy. However, its nitro group could confer distinct electronic properties or metabolic stability .

Antimicrobial Derivatives: Cefazolin

Cefazolin, a cephalosporin antibiotic, incorporates a 5-methyl-1,3,4-thiadiazole group in its structure. Its sodium salt form is used clinically to treat bacterial infections .

Compound Name Structure Features Molecular Weight (g/mol) Application
Cefazolin Cephalosporin core + 5-methyl-1,3,4-thiadiazole-thio + tetrazole acetamide group 476.48 Antibacterial therapy

Key Differences :

  • Cefazolin’s bulky β-lactam core and tetrazole group enable bacterial cell wall inhibition, a mechanism absent in the target compound .
  • The thiadiazole group in cefazolin contributes to stability and binding affinity, suggesting similar moieties in other compounds may enhance pharmacological profiles.

Antioxidant Activity in Thiadiazole Derivatives

Some thiadiazole-thiazolidinone hybrids exhibit antioxidant properties. For example:

  • 3s (2-phenyl-3-(5-styryl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one) : Demonstrates superoxide anion scavenging activity (IC50 = 10.32 µmol/L), outperforming the standard DPPH (IC50 = 161.93 µmol/L) .

Implications for Target Compound :

  • The nitro group in the target compound may act as a radical scavenger, but the absence of a thiazolidinone ring could limit antioxidant efficacy compared to 3s.

Biological Activity

The compound 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine is a novel thiadiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiadiazole compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, and antiviral activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

  • Molecular Formula : C8H8N4S2O2
  • Molecular Weight : 228.30 g/mol

The compound features a thiadiazole ring , which is crucial for its biological activity, linked to a nitropyridine moiety . The presence of both sulfur and nitrogen in the structure enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Thiadiazole : The initial step involves the synthesis of the thiadiazole core through cyclization reactions involving thiosemicarbazide and appropriate carbonyl compounds.
  • Nitration : The introduction of the nitro group is achieved through electrophilic nitration of the pyridine derivative.
  • Thioether Formation : Finally, the thiol group from the thiadiazole is coupled with the pyridine ring to form the target compound.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. In a comparative study involving various derivatives:

  • Efficacy Against Gram-positive Bacteria : The compound demonstrated potent antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis, outperforming traditional antibiotics like ampicillin in certain assays .
  • Limited Activity Against Gram-negative Bacteria : While effective against Gram-positive bacteria, its activity against Gram-negative strains was notably lower .

The proposed mechanism of action for this compound includes:

  • Inhibition of Cell Wall Synthesis : The compound may interfere with peptidoglycan synthesis in bacterial cell walls.
  • Disruption of Membrane Integrity : It may also destabilize bacterial membranes, leading to cell lysis.

Structure–Activity Relationship (SAR)

The biological activity of thiadiazole derivatives can be significantly influenced by their structural modifications. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups (like nitro) enhances antibacterial activity by increasing lipophilicity and membrane permeability.
  • Positioning of Functional Groups : Variations in the positioning of substituents on the thiadiazole ring can lead to different levels of bioactivity and selectivity towards specific bacteria .
CompoundStructureAntibacterial Activity
AStructure AHigh against S. aureus
BStructure BModerate against E. coli
CStructure CLow against Gram-negative

Case Studies

Recent studies have highlighted the effectiveness of this compound in various biological assays:

  • Study on Antibacterial Efficacy : A study published in 2022 evaluated this compound against multiple bacterial strains and found it significantly inhibited growth at low concentrations .
  • Synergistic Effects with Other Antibiotics : Another study indicated that combining this compound with other antibiotics enhanced overall efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitropyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of thiadiazole derivatives typically involves multi-step reactions. For example, coupling reactions between thiadiazole-thiols and nitropyridine precursors can be performed in polar aprotic solvents (e.g., dimethylformamide) with catalysts like triethylamine. Temperature control (80–100°C) and pH optimization (neutral to slightly basic) are critical to maximize yield and purity. Intermediate purification via column chromatography or recrystallization (ethanol/acetone) is recommended .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR in DMSO-d6_6 to confirm substituent positions. Key signals include aromatic protons (δ 7.5–8.5 ppm) and thiadiazole-related carbons (δ 160–170 ppm). FT-IR can identify C=N (1580–1600 cm1^{-1}) and nitro (1520 cm1^{-1}) stretches .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with software like WinGX or ORTEP can resolve bond lengths, dihedral angles, and hydrogen-bonding networks. For example, dihedral angles between thiadiazole and pyridine rings may vary (e.g., 18.2° vs. 30.3° in polymorphs) .

Q. What are the standard protocols for evaluating the biological activity of this compound in vitro?

  • Methodological Answer :

  • Anticancer assays : Use MTT assays on cancer cell lines (e.g., MCF-7) with IC50_{50} determination. Compare results to positive controls like cisplatin. IC50_{50} values < 70 µM indicate significant cytotoxicity .
  • Antioxidant assays : Employ DPPH radical scavenging assays. IC50_{50} values < 160 µM suggest potent activity, with styryl or nitro substitutions enhancing efficacy .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the interaction of this compound with biological targets?

  • Methodological Answer : Perform molecular docking using software like AutoDock Vina. Prepare the target protein (e.g., EGFR or tubulin) by removing water molecules and adding polar hydrogens. Dock the compound with flexible ligand settings and analyze binding poses for hydrogen bonds, π-π interactions, and hydrophobic contacts. Validate predictions with in vitro assays .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

  • Methodological Answer :

  • Structural variability : Compare dihedral angles and substituent positions (e.g., nitro vs. halogen groups) to explain differences in IC50_{50} values. For instance, 3-nitropyridine derivatives may show enhanced cytotoxicity due to improved electron-withdrawing effects .
  • Assay conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability. Use dose-response curves with triplicate measurements .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

  • Methodological Answer :

  • Core modifications : Introduce substituents at the 5-methyl position of the thiadiazole ring (e.g., styryl or halogen groups) to enhance membrane permeability.
  • Pharmacophore analysis : Retain the nitro group at the 3-pyridine position for electron-deficient aromatic interactions. Replace the thioether linkage with sulfone or sulfonamide groups to modulate solubility .

Q. What advanced techniques characterize supramolecular interactions in crystalline forms of this compound?

  • Methodological Answer : Use SCXRD to map hydrogen-bonding networks (e.g., N–H···N interactions) and π-stacking distances. Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular contacts (e.g., 15% H-bonding, 30% van der Waals). Thermal analysis (DSC/TGA) assesses stability up to 200°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.